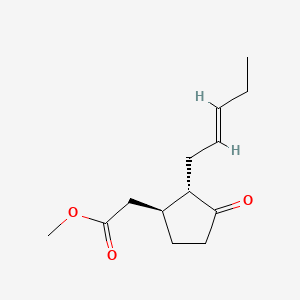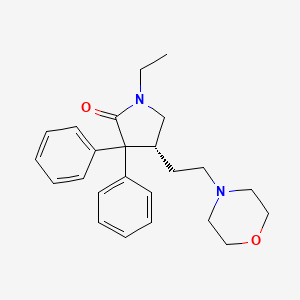
(R)-doxapram
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-doxapram is a chiral compound used primarily as a respiratory stimulant. It is the enantiomer of doxapram, which is known for its ability to stimulate the respiratory centers in the brain, leading to increased breathing rates and volumes. This compound is particularly useful in medical settings for treating respiratory depression caused by anesthesia, drug overdose, or chronic obstructive pulmonary disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-doxapram typically involves the resolution of racemic doxapram or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic doxapram using chiral acids to separate the ®- and (S)-enantiomers. Another approach involves the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst to directly produce ®-doxapram.
Industrial Production Methods
Industrial production of ®-doxapram often employs large-scale resolution techniques or asymmetric synthesis methods. The choice of method depends on factors such as cost, efficiency, and the availability of starting materials. The resolution method is widely used due to its simplicity and effectiveness in producing high-purity ®-doxapram.
化学反应分析
Types of Reactions
®-doxapram undergoes various chemical reactions, including:
Oxidation: ®-doxapram can be oxidized to form corresponding N-oxides.
Reduction: Reduction of ®-doxapram can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of ®-doxapram.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of ®-doxapram.
Reduction: Secondary amines derived from ®-doxapram.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-doxapram has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on respiratory physiology and its potential role in modulating neurotransmitter release.
Medicine: Investigated for its therapeutic potential in treating respiratory depression and other respiratory disorders.
Industry: Utilized in the development of respiratory stimulants and related pharmaceutical products.
作用机制
®-doxapram exerts its effects by stimulating the carotid body chemoreceptors and the respiratory centers in the brainstem. This leads to an increase in the rate and depth of breathing. The compound acts on potassium channels, leading to depolarization of the chemoreceptor cells and subsequent release of neurotransmitters that activate the respiratory centers.
相似化合物的比较
Similar Compounds
Doxapram: The racemic mixture containing both ®- and (S)-enantiomers.
Almitrine: Another respiratory stimulant with a different mechanism of action.
Caffeine: A mild respiratory stimulant with broader central nervous system effects.
Uniqueness
®-doxapram is unique due to its specific action on the carotid body chemoreceptors and its potent respiratory stimulant effects. Unlike caffeine, which has widespread central nervous system effects, ®-doxapram’s action is more targeted, making it particularly useful in clinical settings for treating respiratory depression.
属性
CAS 编号 |
179915-79-8 |
|---|---|
分子式 |
C24H30N2O2 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
(4R)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m0/s1 |
InChI 键 |
XFDJYSQDBULQSI-QFIPXVFZSA-N |
手性 SMILES |
CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
规范 SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



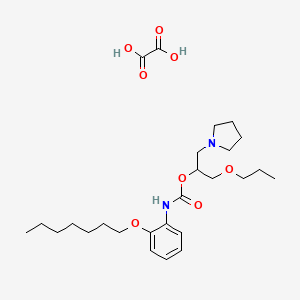
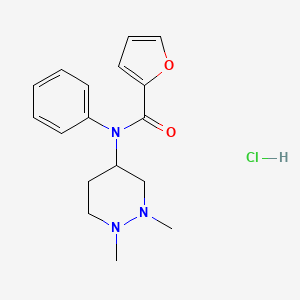
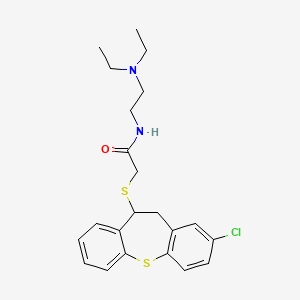
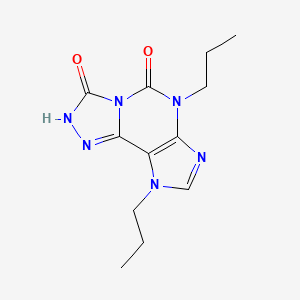
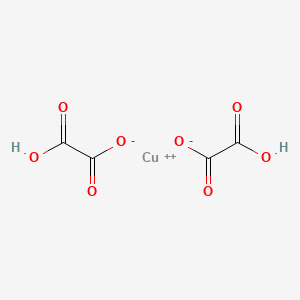

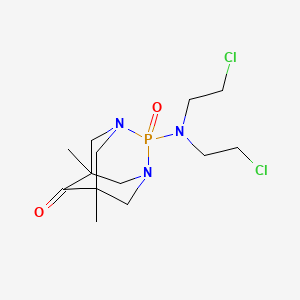
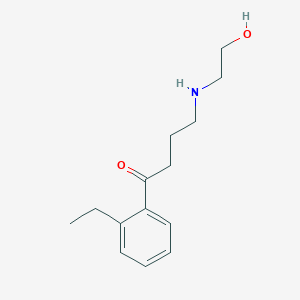
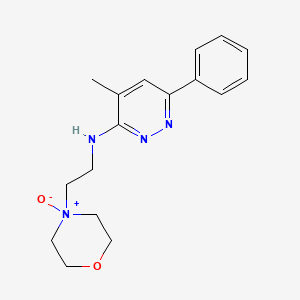
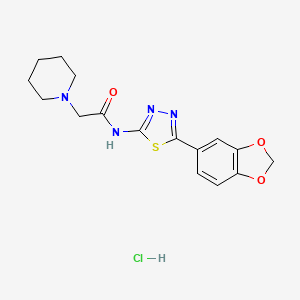
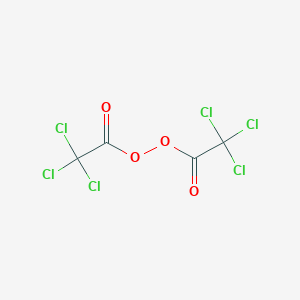
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
